molecular formula C11H16N5O7P B14502132 6-O-Methyl guanosine-5'-monophosphate CAS No. 63642-13-7

6-O-Methyl guanosine-5'-monophosphate

Cat. No.: B14502132
CAS No.: 63642-13-7
M. Wt: 361.25 g/mol
InChI Key: GFRAHVJOXXMIDI-RRKCRQDMSA-N
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Description

6-O-Methyl guanosine-5’-monophosphate is a derivative of guanosine monophosphate, a nucleotide that plays a crucial role in various biological processes. This compound is characterized by the presence of a methyl group at the 6th position of the guanine base and a phosphate group attached to the 5’ position of the ribose sugar.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-Methyl guanosine-5’-monophosphate typically involves the methylation of guanosine monophosphate. This can be achieved through the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually carried out in an aqueous solution with a suitable base like sodium hydroxide to facilitate the methylation process .

Industrial Production Methods

Industrial production of 6-O-Methyl guanosine-5’-monophosphate is often based on microbial fermentation. Specific strains of bacteria are engineered to produce the desired compound through a series of enzymatic reactions. The fermentation process is optimized to maximize yield and purity, followed by purification steps to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

6-O-Methyl guanosine-5’-monophosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 6-O-Methyl guanosine-5’-diphosphate, while substitution reactions can yield a variety of methylated derivatives .

Scientific Research Applications

6-O-Methyl guanosine-5’-monophosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-O-Methyl guanosine-5’-monophosphate involves its interaction with specific molecular targets, such as GTPases. The compound modulates the activity of these enzymes, affecting various cellular processes. It can also inhibit certain pathways, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-O-Methyl guanosine-5’-monophosphate is unique due to the presence of the methyl group at the 6th position, which imparts distinct chemical and biological properties. This modification enhances its stability and specificity in interactions with enzymes and other molecular targets, making it a valuable tool in research and therapeutic applications .

Properties

CAS No.

63642-13-7

Molecular Formula

C11H16N5O7P

Molecular Weight

361.25 g/mol

IUPAC Name

[(2R,3S,5R)-5-(2-amino-6-methoxypurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C11H16N5O7P/c1-21-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(17)6(23-7)3-22-24(18,19)20/h4-7,17H,2-3H2,1H3,(H2,12,14,15)(H2,18,19,20)/t5-,6+,7+/m0/s1

InChI Key

GFRAHVJOXXMIDI-RRKCRQDMSA-N

Isomeric SMILES

COC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)O)N

Canonical SMILES

COC1=NC(=NC2=C1N=CN2C3CC(C(O3)COP(=O)(O)O)O)N

Origin of Product

United States

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